3-Methyl-1-phenylimidazo[1,5-a]quinoxalin-4(5H)-one
Overview
Description
The compound seems to be a derivative of quinoxalinones . Quinoxalinones are a class of compounds that have been studied for their potential antineoplastic (anti-cancer) activity .
Synthesis Analysis
There are several methods reported for the synthesis of quinoxalinone derivatives. One method involves the visible light-mediated synthesis of pyrrolo[1,2-a]quinoxalin-4(5H)-ones from aryl cyclopropanes, quinoxalinones, hydrochloric acid, and nitric acid through ring opening and unexpected cyclization . Another method involves a visible-light-promoted formal [2+2+1] cyclization of N-aryl glycines with quinoxalin-2(1H)-ones .Chemical Reactions Analysis
Quinoxalinone derivatives can undergo various chemical reactions, including C-3 functionalization . This process has recently emerged as a modern sustainable protocol, as C-3 functionalized quinoxalin-2(1H)-ones offer robust applications in the medicinal, pharmaceutical and agriculture industry .Scientific Research Applications
Antimicrobial Activity
3-Methyl-1-phenylimidazo[1,5-a]quinoxalin-4(5H)-one has shown promise in antimicrobial applications. A study by Kalinin et al. (2013) synthesized derivatives of imidazo[1,5-a]quinoxaline with pyridinium moiety, demonstrating effective bacteriostatic and fungistatic activities. These compounds, including 3-phenyl(methyl)-5-alkyl-1-(pyridin-3-yl)imidazo[1,5-a]quinoxalin-4-ones and their N-alkyl-pyridinium salts, displayed significant antimicrobial properties against bacteria and fungi (Kalinin et al., 2013).
Synthetic Methodology
A new methodology for synthesizing tetrahydroimidazo[1,5-a]quinoxalin-4(5H)-ones was developed by Cui et al. (2023). This involved the annulation of quinoxalin-2(1H)-ones, initiated by electrochemical decarboxylation of N-arylglycines, catalyzed by ferrocene. This process highlights an innovative approach to synthesizing derivatives of this compound, focusing on energy efficiency and resource conservation (Cui, Zhong, & Huang, 2023).
Encapsulation of Organic Guest Molecules
Mamedov et al. (2014) explored the creation of macrocycles containing nitrogen heterocycles, using m-bis(3-phenylimidazo[1,5-a]quinoxalin-4(5H)-on-1-yl)benzene. These macroheterocycles were effective for encapsulating organic guest molecules. Such applications could have significant implications in materials science and pharmaceutical research, where controlled encapsulation and release of compounds are crucial (Mamedov et al., 2014).
Amino Acid Pharmacology
McQuaid et al. (1992) conducted research on the excitatory amino acid pharmacology of a series of heterocyclic-fused quinoxalinones, including imidazo[1,5-a]quinoxalin-4(5H)-one derivatives. These studies aimed at developing potent excitatory amino acid antagonists, potentially relevant for neurological and psychiatric conditions (McQuaid et al., 1992).
Mechanism of Action
Future Directions
Research into quinoxalinone derivatives and related compounds is ongoing, with many potential applications in the medicinal, pharmaceutical and agriculture industry . Future research may focus on developing new synthesis methods, exploring additional applications, and further investigating the properties and mechanisms of action of these compounds.
Properties
IUPAC Name |
3-methyl-1-phenyl-5H-imidazo[1,5-a]quinoxalin-4-one | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H13N3O/c1-11-15-17(21)19-13-9-5-6-10-14(13)20(15)16(18-11)12-7-3-2-4-8-12/h2-10H,1H3,(H,19,21) | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
HWYRVYJHHMHDCK-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C2C(=O)NC3=CC=CC=C3N2C(=N1)C4=CC=CC=C4 | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H13N3O | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
275.30 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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